molecular formula C20H19ClN2O4S2 B12481000 4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide

4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide

Cat. No.: B12481000
M. Wt: 451.0 g/mol
InChI Key: SISACDJJGGWBFI-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a furan-2-ylmethyl sulfanyl group, and a phenylsulfamoyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine derivative under acidic conditions.

    Introduction of the Furan-2-ylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with furan-2-ylmethyl thiol in the presence of a base.

    Attachment of the Phenylsulfamoyl Group: The final step involves the sulfonation of the benzamide core with phenylsulfonyl chloride in the presence of a base to form the phenylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(furan-2-ylmethyl)benzamide: Shares the benzamide core and chloro group but lacks the phenylsulfamoyl group.

    Furosemide: A diuretic with a similar furan-2-ylmethyl group but different overall structure and function.

    2-chloro-N-furan-2-ylmethyl-acetamide: Contains a furan-2-ylmethyl group but differs in the acetamide core.

Uniqueness

4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19ClN2O4S2

Molecular Weight

451.0 g/mol

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C20H19ClN2O4S2/c21-18-9-8-15(20(24)22-10-12-28-14-17-7-4-11-27-17)13-19(18)29(25,26)23-16-5-2-1-3-6-16/h1-9,11,13,23H,10,12,14H2,(H,22,24)

InChI Key

SISACDJJGGWBFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCSCC3=CC=CO3)Cl

Origin of Product

United States

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